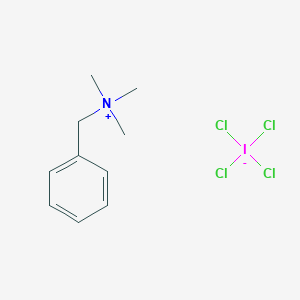

Benzyltrimethylammonium tetrachloroiodate

Descripción general

Descripción

Benzyltrimethylammonium tetrachloroiodate is a quaternary ammonium salt with the chemical formula C₁₀H₁₆Cl₄IN. It is known for its role as a selective chlorinating agent and is used in various organic synthesis processes. This compound is particularly valued for its stability and crystalline nature, making it a reliable reagent in chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzyltrimethylammonium tetrachloroiodate can be synthesized through a reaction involving benzyltrimethylammonium chloride and iodine monochloride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzyltrimethylammonium chloride is reacted with iodine monochloride. The reaction is carefully monitored to maintain the purity and yield of the product. The final compound is then crystallized and purified for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Benzyltrimethylammonium tetrachloroiodate primarily undergoes chlorination reactionsThis compound can also participate in oxidation reactions, where it helps in the oxidation of alkenes and alcohols .

Common Reagents and Conditions:

Major Products Formed: The major products formed from reactions involving this compound include chlorinated organic compounds and oxidized derivatives of alkenes and alcohols .

Aplicaciones Científicas De Investigación

Organic Synthesis

BTMAI is widely recognized for its role as a chlorinating agent in organic synthesis. It facilitates the chlorination of aromatic compounds, enabling the formation of chloro-substituted products. The mechanism typically involves a two-step process where BTMAI reacts with the substrate to yield the desired chlorinated product along with hydrochloric acid as a byproduct .

Key Reactions and Case Studies

- Chlorination of Aromatic Compounds : BTMAI has been successfully employed in the selective chlorination of various aromatic compounds, demonstrating high efficiency and selectivity. For instance, it has been used to synthesize 6-chloroquinolines, showcasing its effectiveness as a chlorinating agent .

- Conversion of Aldoximes : In another study, BTMAI was utilized to convert aldoximes into hydroximoyl chlorides, exemplifying its utility in functional group transformations .

Pharmaceutical Applications

The compound serves as a reagent in the synthesis of various pharmaceutical intermediates. Its ability to selectively introduce chlorine into organic molecules makes it valuable in developing active pharmaceutical ingredients (APIs). The following table summarizes some pharmaceutical applications:

| Application | Description |

|---|---|

| Synthesis of Antiviral Agents | Used in the preparation of chloro-substituted derivatives that exhibit antiviral activity. |

| Development of Antibacterial Compounds | Facilitates the formation of key intermediates in antibiotic synthesis. |

Analytical Chemistry

In analytical chemistry, BTMAI can be employed for the detection and quantification of certain substances due to its reactive nature. It can serve as a reagent for various analytical methods, enhancing sensitivity and specificity in detecting halogenated compounds.

Industrial Applications

BTMAI finds use in several industrial processes owing to its unique chemical properties. Its role as a phase transfer catalyst enhances reaction rates and yields in large-scale chemical manufacturing .

Industrial Benefits

- Increased Reaction Efficiency : By acting as a phase transfer catalyst, BTMAI improves the solubility of reactants, leading to faster reactions.

- Cost-Effectiveness : The ability to conduct reactions under milder conditions reduces energy consumption and operational costs.

Mecanismo De Acción

The mechanism of action of benzyltrimethylammonium tetrachloroiodate involves the formation of reactive chlorinating species. These species facilitate the transfer of chlorine atoms to the substrate, resulting in the chlorination of the target molecule. The compound’s unique structure allows it to generate these reactive intermediates efficiently, making it a valuable reagent in organic synthesis .

Comparación Con Compuestos Similares

Benzyltriethylammonium chloride: Another quaternary ammonium salt used in organic synthesis but with different reactivity and applications.

Benzyldimethyldodecylammonium chloride: Used as a surfactant and disinfectant, differing in its primary applications compared to benzyltrimethylammonium tetrachloroiodate.

Uniqueness: this compound stands out due to its high selectivity and stability as a chlorinating agent. Its ability to generate reactive chlorinating species efficiently makes it particularly useful in complex organic synthesis processes .

Actividad Biológica

Benzyltrimethylammonium tetrachloroiodate (BTMACI) is a quaternary ammonium compound that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its biological activity is primarily attributed to its structural similarity to acetylcholine, which allows it to interact with cholinergic receptors. This article explores the biological activity of BTMACI, focusing on its pharmacological effects, toxicity studies, and potential applications.

- Chemical Name: this compound

- CAS Number: 121309-88-4

- Molecular Formula: CHClI\N

BTMACI is known for its role as a chlorinating agent in organic synthesis, particularly in the chlorination of various aromatic compounds. The compound's ability to facilitate electrophilic aromatic substitution reactions makes it valuable in synthetic chemistry .

BTMACI exhibits biological activity through its interaction with nicotinic and muscarinic acetylcholine receptors. Studies suggest that it can mimic the action of acetylcholine, leading to cholinergic effects such as increased salivation, lacrimation, and muscle twitching. This cholinergic activity has implications for both therapeutic applications and toxicity concerns .

Cholinergic Activity

Research indicates that BTMACI stimulates both nicotinic and muscarinic receptors. In animal studies, administration of BTMACI resulted in observable cholinergic effects, including:

- Increased Salivation

- Pupillary Constriction

- Altered Gait and Tremors

These effects were noted at doses that did not lead to significant mortality, suggesting a threshold for safe use .

Toxicity Studies

Toxicological evaluations have been conducted to assess the safety profile of BTMACI. Key findings include:

- Acute Toxicity: In studies involving rats and mice, doses of 125 mg/kg and above resulted in significant mortality due to cardiovascular effects. The minimally toxic dose was estimated at 50 mg/kg .

- Genotoxicity: BTMACI was found to be non-mutagenic in several bacterial strains; however, increases in micronucleated erythrocytes were observed in treated mice, indicating potential genetic toxicity at higher doses .

- Neurotoxicity: The compound exhibited neurotoxic effects at certain dosages, further emphasizing the need for careful dose management in potential therapeutic applications .

Study on Cholinergic Effects

A study conducted by Hamilton and Rubinstein (1967) demonstrated that BTMACI acted as a more potent agonist than acetylcholine on isolated frog rectus muscles. This finding underscores its potential as a cholinergic agent but also raises concerns regarding its safety profile when administered at high doses .

Antimicrobial Activity

While primarily studied for its cholinergic properties, BTMACI has also been evaluated for antimicrobial activity against various pathogens. Its effectiveness as a chlorinating agent suggests potential applications in developing antimicrobial treatments .

Summary of Findings

| Parameter | Observation |

|---|---|

| Cholinergic Activity | Mimics acetylcholine; stimulates receptors |

| Acute Toxicity | Significant mortality at doses ≥125 mg/kg |

| Genotoxicity | Non-mutagenic; increased micronucleated erythrocytes |

| Neurotoxicity | Observed at higher dosages |

| Antimicrobial Activity | Potential applications as a chlorinating agent |

Propiedades

InChI |

InChI=1S/C10H16N.Cl4I/c1-11(2,3)9-10-7-5-4-6-8-10;1-5(2,3)4/h4-8H,9H2,1-3H3;/q+1;-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYFQYYVRYALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.Cl[I-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456000 | |

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121309-88-4 | |

| Record name | SCHEMBL60416 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium Tetrachloroiodate [Chlorinating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.